molecular formula C10H20N2O2 B1419796 Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI) CAS No. 578706-31-7

Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)

Cat. No. B1419796
M. Wt: 200.28 g/mol
InChI Key: CUZUDXYCBRXRBQ-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI), also known as CAS 578706-31-7, is a chemical compound with the molecular formula C10H20N2O2 . It has a molecular weight of 200.278 .


Molecular Structure Analysis

The InChI key for this compound is CUZUDXYCBRXRBQ-UHFFFAOYSA-N . The InChI string is InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-6-11-8-4-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) . The canonical SMILES representation is CC©©OC(=O)NCCNC1CC1 .

Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

1. Synthesis of HIV Protease Inhibitors

Carbamic acid derivatives, including [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester, have been utilized in the preparation of chiral synthons for HIV protease inhibitors. Patel et al. (1997) and Patel et al. (2003) demonstrated the stereoselective microbial reduction of N-protected α-aminochloroketone to prepare chiral intermediates for the total synthesis of HIV protease inhibitors like BMS-186318 and Atazanavir. These processes achieved high yields and optical purity, highlighting the compound's significance in medicinal chemistry (Patel et al., 1997), (Patel et al., 2003).

2. Palladium-Catalyzed Amination of Aryl Halides

Mullick et al. (2010) identified the use of carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent in the palladium-catalyzed amination of aryl bromides and chlorides. This application is significant for preparing anilines with sensitive functional groups, demonstrating the versatility of carbamic acid derivatives in organic synthesis (Mullick et al., 2010).

3. Biocatalytic Processes in Drug Synthesis

Gill and Patel (2006) explored the biocatalytic ammonolysis of carbamic acid derivatives for preparing intermediates in the synthesis of the dipeptidyl peptidase IV inhibitor Saxagliptin. This method demonstrated an efficient and practical alternative to chemical routes, emphasizing the compound's role in biocatalysis and pharmaceutical synthesis (Gill & Patel, 2006).

4. Synthesis of Radiolabeled Compounds

Ciszewska et al. (1997) conducted the synthesis of tritium, deuterium, and carbon-14 labeled carbamic acid phenyl esters. These compounds are essential in the development of investigational drugs for Alzheimer's disease, showcasing the importance of carbamic acid derivatives in the creation of radiolabeled compounds for medical research (Ciszewska et al., 1997).

properties

IUPAC Name

tert-butyl N-[2-(cyclopropylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-6-11-8-4-5-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZUDXYCBRXRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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